

1-Methyl-1H-pyrazole-3-sulfonyl chloride CAS number and identification

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Compound of Interest

Compound Name: 1-Methyl-1H-pyrazole-3-sulfonyl chloride

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An In-depth Technical Guide to **1-Methyl-1H-pyrazole-3-sulfonyl chloride**: Synthesis, Identification, and Application in Drug Discovery

Introduction

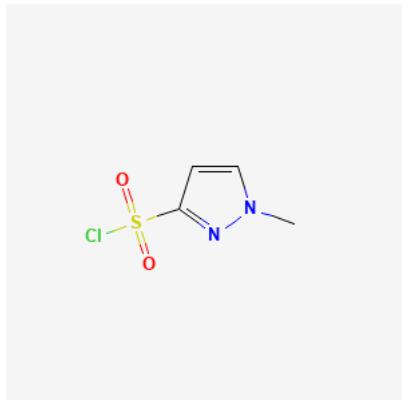
1-Methyl-1H-pyrazole-3-sulfonyl chloride is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural features, combining the aromatic pyrazole ring with a highly reactive sulfonyl chloride moiety, render it an invaluable intermediate for the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis and characterization, its reactivity, and its significant application as a key precursor in the development of novel therapeutics, particularly glucokinase activators for the treatment of type II diabetes. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, field-proven insights.

Chemical Identification and Physical Properties

A clear identification of a chemical entity is the foundation of any scientific investigation. The key identifiers and physical properties of **1-Methyl-1H-pyrazole-3-sulfonyl chloride** are summarized below.

Identifier	Value	Source(s)
CAS Number	89501-90-6	[1] [2] [3] [4]
Molecular Formula	C ₄ H ₅ CIN ₂ O ₂ S	[1] [2] [4] [5]
Molecular Weight	180.61 g/mol	[3] [5]
IUPAC Name	1-methylpyrazole-3-sulfonyl chloride	[5]
Appearance	Colorless to light yellow liquid	[6]
Boiling Point	295.7 °C at 760 mmHg	[4]
Density	1.6 g/cm ³	[7]

Chemical Structure:



Synthesis and Mechanistic Insights

The synthesis of **1-Methyl-1H-pyrazole-3-sulfonyl chloride** is typically achieved through the electrophilic sulfonation of a 1-methyl-1H-pyrazole precursor. The following protocol is a synthesized methodology based on established procedures for the sulfonation of pyrazole derivatives.[\[1\]](#)[\[8\]](#)

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl chloride

This protocol describes a two-step process: the synthesis of the 1-methyl-1H-pyrazole precursor, followed by its conversion to the target sulfonyl chloride.

Step 1: Synthesis of 1-Methyl-1H-pyrazole

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole in a suitable solvent such as tetrahydrofuran (THF).
- **Deprotonation:** Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise to the solution to deprotonate the pyrazole. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.
- **Methylation:** While maintaining the temperature at 0 °C, add methyl iodide (CH_3I) dropwise to the reaction mixture. The methyl iodide acts as an electrophile, and the methylated product is formed via nucleophilic substitution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup and Purification:** Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Sulfonation of 1-Methyl-1H-pyrazole

- **Reaction Setup:** In a clean, dry, round-bottom flask, place the synthesized 1-methyl-1H-pyrazole.
- **Sulfonation:** Cool the flask to 0 °C and slowly add an excess of chlorosulfonic acid (ClSO_3H). This is a highly exothermic and hazardous reaction that should be performed in a fume hood with appropriate personal protective equipment. Chlorosulfonic acid serves as the source of the electrophilic sulfur trioxide (SO_3) which attacks the electron-rich pyrazole ring.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours to ensure complete sulfonation.
- **Conversion to Sulfonyl Chloride:** Cool the reaction mixture and then carefully add thionyl chloride (SOCl_2) to convert the sulfonic acid intermediate to the more reactive sulfonyl

chloride.

- Workup and Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid or an oil. Extract the product with a suitable organic solvent, such as dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude **1-Methyl-1H-pyrazole-3-sulfonyl chloride**. Further purification can be achieved by vacuum distillation or column chromatography.

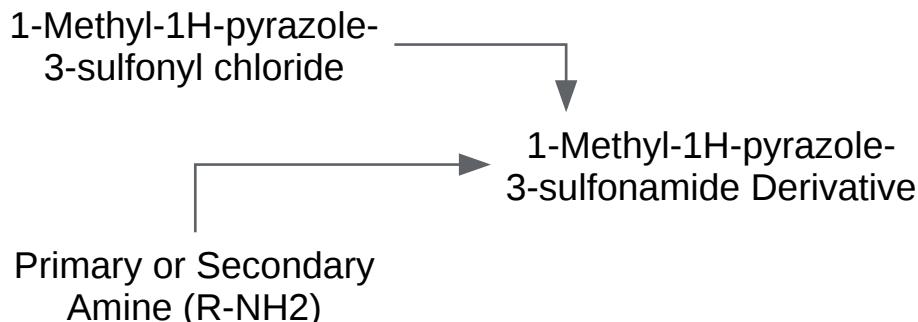
Synthesis Workflow Diagram

1. CISO3H
2. SOCl2

1. NaH, THF
2. CH3I



Base (e.g., Pyridine) → HCl



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Caption: General reaction of **1-Methyl-1H-pyrazole-3-sulfonyl chloride** with an amine.

This reactivity is harnessed in the pharmaceutical industry, where the pyrazole sulfonamide scaffold is a common feature in many drug candidates.

Application in the Synthesis of Glucokinase Activators

A significant application of **1-Methyl-1H-pyrazole-3-sulfonyl chloride** is in the synthesis of glucokinase activators, a class of drugs being investigated for the treatment of type II diabetes. [4] These compounds enhance the activity of the glucokinase enzyme, leading to increased glucose uptake and insulin secretion. Numerous patents describe the use of pyrazole sulfonamide derivatives as glucokinase activators. [9][10][11] The synthesis typically involves the reaction of **1-Methyl-1H-pyrazole-3-sulfonyl chloride** with a complex amine-containing molecule to generate the final active pharmaceutical ingredient (API).

Safety and Handling

1-Methyl-1H-pyrazole-3-sulfonyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.

- Corrosive: It can cause severe skin burns and eye damage. [5]* Water Reactive: It reacts violently with water, liberating toxic gas. [12]* Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.

Conclusion

1-Methyl-1H-pyrazole-3-sulfonyl chloride is a fundamentally important building block in contemporary drug discovery and development. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the creation of diverse molecular libraries. Its established role in the synthesis of glucokinase activators highlights its therapeutic potential. A

thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is crucial for any researcher or scientist working with this valuable compound.

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